Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-
Description
Benzenesulfonylfluoride derivatives are a class of organosulfur compounds characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring. The compound 4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonylfluoride features a propoxy linker (OCH₂CH₂CH₂O-) bridging the benzenesulfonyl fluoride core to a 2-chloro-5-nitrophenyl substituent.
Properties
CAS No. |
31185-44-1 |
|---|---|
Molecular Formula |
C15H13ClFNO6S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13ClFNO6S/c16-14-7-2-11(18(19)20)10-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2 |
InChI Key |
MLOWPXDFEWKQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 3-chloropropanol to form an intermediate, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Nucleophilic substitution: Substituted sulfonamides or sulfonate esters.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length Variation
Compound A : Benzenesulfonylfluoride, 4-[4-(2-Chloro-5-Nitrophenoxy)Butoxy]- (CAS 31185-45-2)
- Molecular Formula: C₁₆H₁₅ClFNO₆S
- Key Differences: Chain Length: Butoxy (4-carbon chain) vs. propoxy (3-carbon chain) in the target compound. Applications: Similar sulfonyl fluorides are explored as covalent enzyme inhibitors; chain length affects binding affinity and pharmacokinetics.
Compound B : Benzenesulfonylfluoride, 3-[[[[3-(2-Chloro-4-Nitrophenoxy)Propyl]Amino]Carbonyl]Amino]- (CAS 25240-52-2)
- Molecular Formula : C₁₆H₁₅ClFN₃O₆S
- Key Differences: Functional Groups: Incorporates a carbamoyl amino (-NHCO-) group, enabling hydrogen bonding, unlike the ether-linked target compound. Reactivity: The carbamoyl group may enhance nucleophilic susceptibility, altering reactivity profiles in synthetic pathways.
Functional Group Variations in Sulfonyl Derivatives
Fluorinated Benzenesulfonamides (e.g., CAS 52584-45-9)
- Structure : Sodium salts of benzenesulfonic acid with perfluorinated chains.
- Key Differences :
Chlorinated/Nitrated Derivatives (e.g., CAS 31368-28-2)
- Structure : Features a 2-chloro-4-nitrophenyl-1,3-butadienyl substituent.
- Key Differences :
Physicochemical and Reactivity Profiles
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : ¹⁹F NMR confirms sulfonyl fluoride formation (~60–70 ppm). ¹H/¹³C NMR verifies substituent integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight.
- Infrared (IR) Spectroscopy : Peaks at ~1350–1400 cm⁻¹ (S=O) and ~550–600 cm⁻¹ (S-F) .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Hydrolysis Sensitivity : The sulfonyl fluoride group is prone to hydrolysis in aqueous or humid conditions. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .
- Light Sensitivity : The nitro group may cause photodegradation. Use amber glassware and limit UV exposure.
- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, alcohols) .
Advanced: How does the 2-chloro-5-nitrophenoxy substituent influence reactivity in SuFEx click chemistry?
Methodological Answer:
The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the sulfonyl fluoride, accelerating sulfur(VI)-fluoride exchange (SuFEx) reactions. Key steps:
Kinetic Profiling : Compare reaction rates with model substrates (e.g., unsubstituted benzenesulfonyl fluoride) using fluorogenic probes.
Computational Analysis : Density functional theory (DFT) calculations predict activation barriers for fluoride displacement .
Data Interpretation :
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| 2-Chloro-5-nitro | 0.45 | 18.2 |
| No substituents | 0.12 | 24.7 |
Advanced: What enzyme inhibition mechanisms are associated with this compound?
Methodological Answer:
Similar to AEBSF, this compound may act as a serine protease inhibitor via covalent modification of active-site serine residues.
Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC for chymotrypsin).
Structural Validation : Co-crystallize with target enzymes (e.g., trypsin) for X-ray crystallography to confirm binding mode .
Contradiction Analysis : Discrepancies in reported Kᵢ values may arise from assay conditions (pH, temperature) or competing hydrolysis. Standardize buffers (e.g., Tris-HCl, pH 7.4) and pre-incubation times.
Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory potency?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., replacing nitro with cyano or methoxy).
Activity Screening : Test against protease panels (e.g., elastase, thrombin) to identify selectivity trends.
Computational Docking : Use AutoDock Vina to predict binding affinities and guide rational design .
Basic: Which analytical methods ensure purity and quantification?
Methodological Answer:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm (nitro group absorbance).
- LC-MS : Quantify trace impurities (<0.5%) using electrospray ionization (ESI+) .
- Elemental Analysis : Confirm fluorine content (~8–10% w/w) .
Advanced: How is this compound applied in covalent protein labeling for proteomics?
Methodological Answer:
SuFEx-Mediated Labeling : React with lysine or tyrosine residues under mild conditions (pH 7–8, 25°C).
Pull-Down Assays : Functionalize with biotin tags for streptavidin affinity purification.
MS-Based Proteomics : Identify labeled proteins via tryptic digest and peptide sequencing .
Basic: What safety protocols are recommended for handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., HF).
- Spill Management : Neutralize with calcium carbonate slurry to immobilize fluoride ions .
Advanced: What role might this compound play in oxidative stress pathways?
Methodological Answer:
The nitro group may generate reactive oxygen species (ROS) under UV light, mimicking oxidative stress.
In Vitro Models : Treat neuronal cells (e.g., SH-SY5Y) and measure ROS via DCFH-DA fluorescence.
Pathway Analysis : Use RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2, SOD1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
